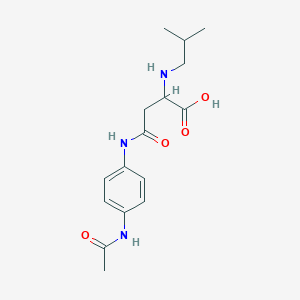
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains functional groups such as acetamido, amino, and carboxylic acid . It’s likely to be involved in various chemical reactions due to these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-acetamidophenyl triflimide (AITF) have been used in the synthesis of amides, peptides, and esters . AITF, a crystalline stable reagent, is employed for the activation of carboxylic acids .Chemical Reactions Analysis
The compound likely participates in various chemical reactions due to the presence of functional groups such as acetamido, amino, and carboxylic acid . For instance, AITF is used in the synthesis of peptides, amides, and esters under mild conditions .Applications De Recherche Scientifique
Advanced Oxidation Processes
The degradation of acetaminophen (ACT), a structurally related compound, by advanced oxidation processes (AOPs) is a significant area of research. AOPs are used to treat ACT from aqueous mediums, leading to various by-products. Understanding the degradation pathways, kinetics, and mechanisms of ACT can help in the treatment of water contaminated with similar compounds. The research by Qutob et al. (2022) provides insights into the degradation by-products of ACT, its biotoxicity, and proposed degradation pathways, which could be relevant for studying the environmental impact and treatment methods for similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Proteostasis Maintenance
The compound's relevance in biomedical research, particularly in maintaining proteostasis, is noteworthy. 4-Phenylbutyric acid (4-PBA), a compound with similar structural features, serves as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, highlighting its potential therapeutic effects across various diseases. This application is detailed in the work of Kolb et al. (2015), who discuss 4-PBA's effects in vitro and in vivo, providing a foundation for exploring similar compounds in disease treatment and management (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Environmental Impact and Protection
Research on the adsorptive elimination of acetaminophen (ACT) from water sheds light on environmental protection strategies relevant to similar compounds. Igwegbe et al. (2021) review recent progress on ACT adsorption from water, presenting structured findings and identifying new directions for further work. This includes exploring adsorbents with high potential for removing ACT and understanding the key mechanisms of ACT uptake, which could apply to the removal of similar pollutants from water environments (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).
Propriétés
IUPAC Name |
4-(4-acetamidoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)9-17-14(16(22)23)8-15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-7,10,14,17H,8-9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJQHVKCJGQZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

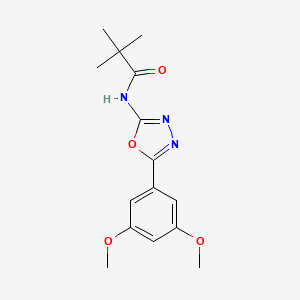
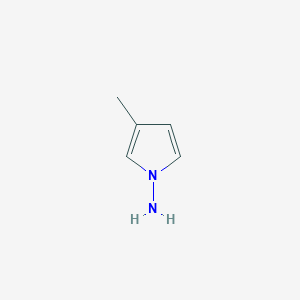
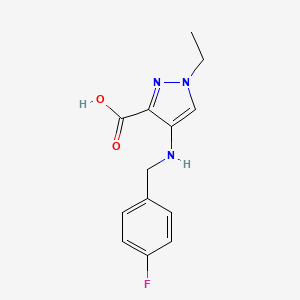
![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B2883122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B2883124.png)
![3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2883129.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide](/img/structure/B2883130.png)
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)
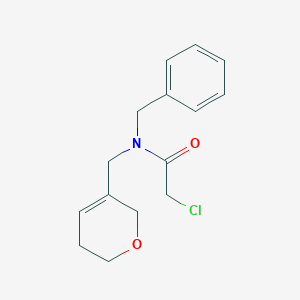
![1-Spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one](/img/structure/B2883133.png)
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2883134.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)